

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Acetazolamide Quantification

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Compound of Interest		
Compound Name:	Acetazolamide	
Cat. No.:	B1664987	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetazolamide is a carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and acute mountain sickness. Accurate and reliable quantification of acetazolamide in bulk drug substances, pharmaceutical formulations, and biological fluids is crucial for quality control, pharmacokinetic studies, and clinical monitoring. This document provides detailed protocols for the determination of acetazolamide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a widely used, sensitive, and specific analytical technique.

Principle of the Method

The described methods are based on reversed-phase chromatography, where **acetazolamide** is separated from other components on a non-polar stationary phase (e.g., C8 or C18) using a polar mobile phase. The separation is achieved based on the differential partitioning of the analyte between the two phases. Quantification is performed by detecting the UV absorbance of **acetazolamide** as it elutes from the column and comparing the peak area to that of a known standard.



Method 1: Quantification of Acetazolamide in Bulk Drug and Pharmaceutical Formulations

This method is adapted from a validated, stability-indicating RP-HPLC technique suitable for routine quality control analysis of **acetazolamide** in its pure form and in dosage forms.[1][2][3]

Chromatographic Conditions and Instrumentation

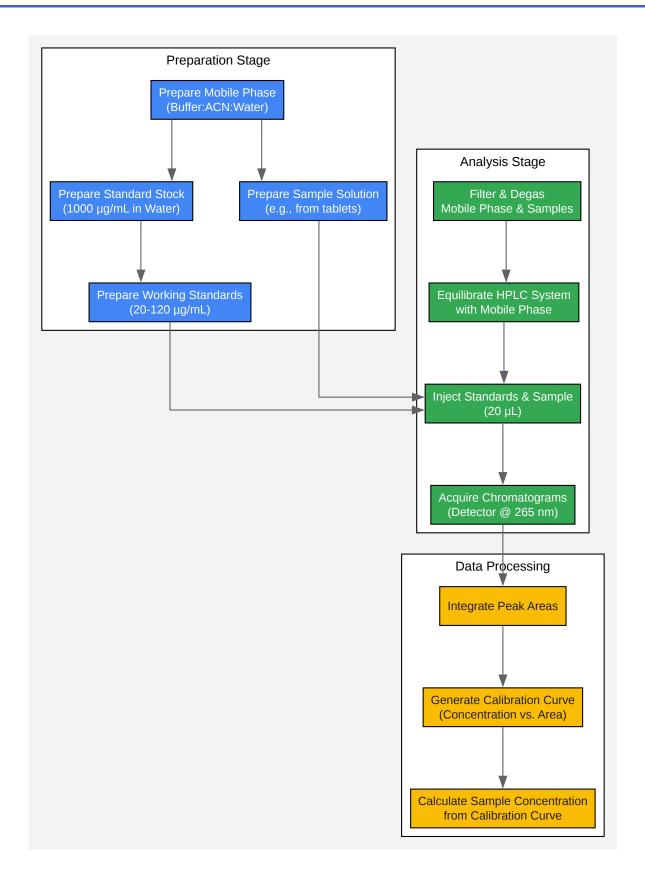
A summary of the essential equipment and chromatographic parameters is provided below.

Parameter	Specification
HPLC System	Quaternary pump, autosampler, column oven, PDA or UV Detector (e.g., Shimadzu LC-2010C HT)[1]
Stationary Phase (Column)	C8 Column (250 x 4.6 mm, 5 μ m particle size)[1] [2]
Mobile Phase	10mM Potassium Dihydrogen Phosphate Buffer (pH 3.0), Acetonitrile, and Water in a ratio of 30:20:50 (v/v/v)[1][2]
Flow Rate	0.8 mL/minute[2]
Injection Volume	20 μL[2]
Column Temperature	25 °C[1]
Detection Wavelength	265 nm[2]
Run Time	10 minutes[2]

Experimental Workflow for Bulk Drug Analysis

The logical flow from preparation to data analysis for quantifying **acetazolamide** in bulk drug or formulations is outlined below.





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Caption: Workflow for HPLC analysis of acetazolamide in bulk/formulations.



Method Validation Summary

The performance characteristics of this method have been validated according to ICH guidelines.[1][2][3]

Validation Parameter	Result
Linearity Range	20 - 120 μg/mL[1][2]
Correlation Coefficient (r²)	> 0.999
Accuracy (% Recovery)	99.98% - 100.77%[1][2]
Precision (% RSD)	< 2%
Limit of Detection (LOD)	37.60 ng/mL[1][2]
Limit of Quantification (LOQ)	0.11396 μg/mL[1][2]
Specificity	The method is able to distinguish acetazolamide from its degradation products.[1][2]

Method 2: Quantification of Acetazolamide in Biological Fluids (Plasma/Serum)

This method is designed for the determination of **acetazolamide** concentrations in biological matrices like plasma, serum, or aqueous humor, making it suitable for pharmacokinetic and clinical research.[4][5][6]

Chromatographic Conditions and Instrumentation

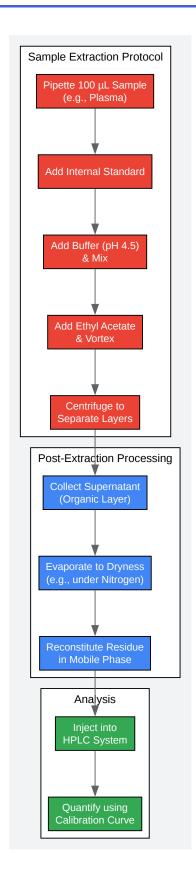


Parameter	Specification
HPLC System	Standard HPLC with UV Detector
Stationary Phase (Column)	Reverse-Phase Octadecylsilane (C18)[4][5]
Mobile Phase	Specific composition not detailed, but a reverse- phase system is used.[5]
Flow Rate	Not specified.
Injection Volume	Not specified, but residue from 100 μL sample is injected.[4][5]
Detection Wavelength	254 nm[4][5]
Internal Standard	A structural analog of acetazolamide is recommended.[4][5]

Sample Preparation Workflow (Liquid-Liquid Extraction)

A liquid-liquid extraction (LLE) protocol is employed to isolate **acetazolamide** from the complex biological matrix prior to HPLC analysis.





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Caption: Workflow for liquid-liquid extraction of acetazolamide from plasma.



Method Performance

Performance Parameter	Result
Concentration Range	1 - 25 μg/mL[4][5]
Within-Day Precision (% CV)	6.5% at 10 μg/mL in human plasma[4][5]
Between-Day Precision (% CV)	7.1% at 10 μg/mL in human plasma[4][5]
Interfering Substances	Theophylline and acetaminophen interfere with this assay.[4][5]

Detailed Experimental Protocols Protocol 1: HPLC Analysis of Acetazolamide in Bulk Drug/Formulations

- Mobile Phase Preparation:
 - Prepare a 10mM solution of Potassium Dihydrogen Phosphate.
 - Adjust the pH of the buffer to 3.0 using ortho-phosphoric acid.
 - Mix the buffer, acetonitrile, and HPLC-grade water in a 30:20:50 ratio.
 - $\circ~$ Filter the final mobile phase through a 0.22 μm membrane filter and degas by ultrasonication before use.[1]
- Standard Solution Preparation:
 - Stock Solution (1000 µg/mL): Accurately weigh 10 mg of acetazolamide reference standard and dissolve it in 10 mL of Millipore water in a volumetric flask.[2]
 - Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 20 to 120 μg/mL.[1][2]
- Sample Preparation (from Tablets):
 - Weigh and finely powder a representative number of tablets.



- Accurately weigh a portion of the powder equivalent to a known amount of acetazolamide.
- Dissolve the powder in a suitable volume of mobile phase, sonicate to ensure complete dissolution, and dilute to a final concentration within the linear range of the method (e.g., 100 μg/mL).[1]
- Filter the solution through a 0.22 μm syringe filter before injection.
- Chromatographic Analysis:
 - Equilibrate the HPLC system with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.
 - Inject 20 μL of each standard solution and the sample solution.
 - Record the chromatograms for 10 minutes and integrate the peak area for acetazolamide.
 - Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of acetazolamide in the sample by interpolation from the curve.

Protocol 2: HPLC Analysis of Acetazolamide in Biological Fluids

- Sample Preparation (LLE):
 - To a 100 μL aliquot of the biological sample (e.g., plasma), add a known amount of internal standard.[4][5]
 - Add buffer to adjust the pH to 4.5 and mix.[4][5]
 - Add approximately 1 mL of ethyl acetate and vortex vigorously for 1-2 minutes to extract the drug.
 - Centrifuge the mixture to achieve phase separation.



- Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.[4][5]
- Reconstitute the dried residue in a small, fixed volume of the HPLC mobile phase.
- Chromatographic Analysis:
 - Equilibrate the C18 HPLC column with the mobile phase.
 - Inject the reconstituted sample into the HPLC system.
 - Monitor the eluent at 254 nm.[4][5]
 - Calculate the concentration of acetazolamide by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared using spiked blank plasma samples.

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